molecular formula C18H11IN6O7 B12923189 Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- CAS No. 103828-99-5

Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Cat. No.: B12923189
CAS No.: 103828-99-5
M. Wt: 550.2 g/mol
InChI Key: MBUSXBHYXUOVMJ-UHFFFAOYSA-N
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Description

Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is a complex organic compound characterized by its unique structure, which includes a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- typically involves multiple steps. The process begins with the preparation of the 5-iodo-2-pyrimidinyl intermediate, which is then reacted with 4-amino-3-nitrophenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom in the pyrimidinyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce various functional groups into the pyrimidinyl ring.

Scientific Research Applications

Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of specific enzymes or modulating receptor activity. The pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Iodo-2-pyrimidinyl)amino]benzonitrile
  • N-[[3-chloro-4-[(5-iodo-2-pyrimidinyl)oxy]anilino]-oxomethyl]-2-nitrobenzamide

Uniqueness

Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

103828-99-5

Molecular Formula

C18H11IN6O7

Molecular Weight

550.2 g/mol

IUPAC Name

N-[[4-(5-iodopyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide

InChI

InChI=1S/C18H11IN6O7/c19-10-8-20-18(21-9-10)32-15-6-5-11(7-14(15)25(30)31)22-17(27)23-16(26)12-3-1-2-4-13(12)24(28)29/h1-9H,(H2,22,23,26,27)

InChI Key

MBUSXBHYXUOVMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)I)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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